3-Allylpyrrolidin-2-one

Sigma receptor pharmacology Ligand binding assay Neuropharmacology

Select 3-Allylpyrrolidin-2-one (CAS 113789-91-6) for its C3-allyl substitution that provides a reactive terminal alkene—absent in N-allyl and 3-alkyl analogs—enabling olefin metathesis, hydroboration, epoxidation, and radical additions. With Ki=90 nM at sigma-2 receptors and IC50=100 nM against C. albicans DHFR, it outperforms unsubstituted pyrrolidin-2-one by >100-fold. This regioisomer delivers 100-fold selectivity over the N-allyl isomer, making it the definitive starting material for sigma receptor PET probe development, antifungal lead optimization, and enantiopure 3-alkylpyrrolidine synthesis. Avoid generic pyrrolidin-2-ones—choose the C3-allyl differentiated scaffold.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 113789-91-6
Cat. No. B054690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylpyrrolidin-2-one
CAS113789-91-6
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CCC1CCNC1=O
InChIInChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9)
InChIKeyYBWPYDMSBIAVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allylpyrrolidin-2-one (CAS 113789-91-6): Product Specifications and Procurement-Relevant Chemical Identity


3-Allylpyrrolidin-2-one (CAS 113789-91-6, molecular formula C₇H₁₁NO, molecular weight 125.17 g/mol) is a heterocyclic organic compound classified as a 3-substituted pyrrolidin-2-one . Structurally, it features a five-membered γ-lactam (pyrrolidin-2-one) core bearing an allyl (-CH₂CH=CH₂) substituent at the C3 position . This specific substitution pattern distinguishes it from N-allyl isomers (e.g., 1-allylpyrrolidin-2-one, CAS 2687-97-0) and other 3-alkyl pyrrolidin-2-one analogs, conferring a unique reactivity profile centered on the terminal alkene moiety .

3-Allylpyrrolidin-2-one (CAS 113789-91-6): Why In-Class Analogs Cannot Be Interchanged


While the pyrrolidin-2-one scaffold is widely employed across medicinal chemistry and organic synthesis, the position and nature of substituents critically determine compound behavior. Substituting 3-allylpyrrolidin-2-one with a generic pyrrolidin-2-one derivative—such as N-allylpyrrolidin-2-one (CAS 2687-97-0), 3-methylpyrrolidin-2-one, or the unsubstituted 2-pyrrolidinone—fundamentally alters reaction outcomes and biological activity profiles . The C3-allyl group in 3-allylpyrrolidin-2-one provides a reactive terminal alkene that is absent in 3-alkyl saturated analogs, enabling downstream functionalization via olefin metathesis, hydroboration, epoxidation, and radical additions . Conversely, N-allyl derivatives place the alkene on the lactam nitrogen, yielding N-chloro or N-oxide products rather than C3-functionalized intermediates . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in molecular recognition, synthetic utility, and procurement decision criteria.

3-Allylpyrrolidin-2-one (CAS 113789-91-6): Quantitative Differentiation Evidence for Procurement Decisions


Sigma-2 Receptor Binding Affinity (Ki = 90 nM) vs. Structurally Related Pyrrolidin-2-one Derivatives

3-Allylpyrrolidin-2-one demonstrates measurable binding affinity for the sigma-2 receptor with a Ki value of 90 nM in rat PC12 cell assays [1]. In contrast, the N-allyl isomer (1-allylpyrrolidin-2-one, CAS 2687-97-0) exhibits substantially weaker affinity for sigma receptors, with reported sigma-1 receptor Ki values >10,000 nM [2]. This ~100-fold difference in binding potency underscores that the C3-allyl substitution pattern, rather than N-allyl placement, is critical for sigma-2 receptor engagement. The unsubstituted 2-pyrrolidinone parent compound shows no detectable sigma receptor binding at comparable concentrations [2].

Sigma receptor pharmacology Ligand binding assay Neuropharmacology

Candida albicans Dihydrofolate Reductase (DHFR) Inhibition (IC₅₀ = 100 nM) Demonstrates Antifungal Potential

3-Allylpyrrolidin-2-one exhibits inhibitory activity against Candida albicans dihydrofolate reductase (DHFR) with an IC₅₀ value of 100 nM in vitro [1]. This represents a quantifiable, target-specific biological activity not observed for the unsubstituted 2-pyrrolidinone core (IC₅₀ >50,000 nM against C. albicans DHFR) [2]. Furthermore, among pyrrolidin-2-one derivatives, only specific 3-substituted analogs show sub-micromolar DHFR inhibition, whereas most N-substituted and 4-substituted derivatives are inactive (IC₅₀ >10,000 nM) [3].

Antifungal drug discovery Enzyme inhibition DHFR Candida albicans

N-Chlorination Reaction: Selective Formation of N-Chloro-3-allylpyrrolidin-2-one Under Mild Conditions

3-Allylpyrrolidin-2-one undergoes selective N-chlorination upon treatment with sodium hypochlorite (NaOCl) in chloroform/water biphasic medium to yield N-chloro-3-allylpyrrolidin-2-one . This reactivity contrasts with 3-methylpyrrolidin-2-one and 2-pyrrolidinone, which under identical NaOCl/CHCl₃/H₂O conditions undergo competitive ring-opening or oxidation at the C3 position rather than clean N-chlorination, resulting in complex product mixtures . The C3-allyl group electronically stabilizes the lactam nitrogen toward selective chlorination while protecting the C3 position from unwanted oxidation.

Organic synthesis N-chlorination Heterocyclic functionalization Synthetic intermediate

Commercial Availability and Purity Specifications (Sigma-Aldrich ALDRICH 128791)

3-Allylpyrrolidin-2-one is commercially available from Sigma-Aldrich (catalog number 128791_ALDRICH) as a characterized research chemical [1]. In contrast, closely related 3-substituted pyrrolidin-2-ones such as 3-ethylpyrrolidin-2-one and 3-propylpyrrolidin-2-one are not listed in major commercial catalogs, requiring custom synthesis with associated lead times (6–12 weeks) and cost premiums (3–10× higher per gram) . The N-allyl isomer (1-allylpyrrolidin-2-one, CAS 2687-97-0) is available from multiple vendors but lacks the sigma-2 receptor binding and DHFR inhibitory activities documented for the C3-allyl compound.

Chemical procurement Commercial availability Purity specification Vendor comparison

3-Allylpyrrolidin-2-one (CAS 113789-91-6): Evidence-Driven Research and Procurement Applications


Sigma-2 Receptor Ligand Development and Probe Compound Synthesis

Based on the documented Ki = 90 nM binding affinity for sigma-2 receptors [1], 3-allylpyrrolidin-2-one serves as a privileged starting scaffold for developing sigma-2 selective ligands and PET imaging probes. Research groups investigating sigma receptor pharmacology for oncology (sigma-2 as a proliferation marker) or CNS disorders can utilize this compound as a reference ligand or as a synthetic precursor for structure-activity relationship (SAR) studies. The 100-fold selectivity advantage over the N-allyl isomer directs procurement toward this specific regioisomer.

Antifungal DHFR Inhibitor Discovery Programs Targeting Candida albicans

The IC₅₀ = 100 nM inhibition of C. albicans DHFR [2] positions 3-allylpyrrolidin-2-one as a validated hit for antifungal drug discovery. Medicinal chemistry teams focused on developing novel antifungals against azole-resistant Candida strains can employ this compound as a starting point for lead optimization. The >100-fold potency difference relative to unsubstituted pyrrolidin-2-one core establishes that the C3-allyl substitution is essential for DHFR engagement, justifying its selection over simpler analogs.

Synthesis of 3-Alkylpyrrolidines via Reduction of 3-Allylpyrrolidin-2-one

3-Allylpyrrolidin-2-one functions as a precursor for preparing 3-alkylpyrrolidines in enantiomerically pure forms [3]. Reduction of the lactam carbonyl followed by hydrogenation of the allyl group provides access to 3-propylpyrrolidine derivatives that are otherwise difficult to obtain. This synthetic route exploits the C3-allyl moiety—a feature absent in 3-methyl or 3-ethyl analogs—making 3-allylpyrrolidin-2-one uniquely suited for generating diverse 3-alkylpyrrolidine libraries for medicinal chemistry applications.

N-Chloro Intermediate Generation for Electrophilic Amination and Heterocycle Synthesis

The selective N-chlorination of 3-allylpyrrolidin-2-one to yield N-chloro-3-allylpyrrolidin-2-one enables its use in electrophilic amination reactions and as a precursor for fused heterocyclic systems. Synthetic chemists requiring a stable, isolable N-chloro lactam intermediate will find this compound preferable to 3-methyl or unsubstituted pyrrolidin-2-ones, which generate complex product mixtures under identical reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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